Plogosertib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Plogosertib is a novel, small molecule, selective and potent inhibitor of polo-like kinase 1 (PLK1), a serine/threonine kinase with a central role in cell division and an important regulator of the DNA damage checkpoint . PLK1 overexpression correlates with poor patient prognosis in several tumors, including esophageal, gastric, leukemia, non–small cell lung cancer, ovarian, and squamous cell cancers . This compound has demonstrated impressive efficacy in human tumor xenografts at nontoxic doses .
Preparation Methods
Plogosertib is synthesized through a series of chemical reactions involving the formation of pyrimidine derivatives . The synthetic route typically involves the use of various reagents and catalysts to achieve the desired chemical structure. Industrial production methods for this compound are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions .
Chemical Reactions Analysis
Plogosertib undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Plogosertib has a wide range of scientific research applications, including:
Mechanism of Action
Plogosertib exerts its effects by selectively inhibiting PLK1, which plays a key role in the regulation of mitotic entry and exit, spindle formation, and cytokinesis . In cancer cells, PLK1 inhibition blocks proliferation by prolonged mitotic arrest and induces apoptotic death . The molecular targets and pathways involved include the phosphorylation of PLK1 substrates and the activation of apoptotic pathways .
Comparison with Similar Compounds
Plogosertib is unique among PLK1 inhibitors due to its improved pharmaceutical properties and selective inhibition of PLK1 over other polo-like kinases . Similar compounds include:
Volasertib: Another PLK1 inhibitor with similar mechanisms of action but different pharmacokinetic properties.
GSK461364: A PLK1 inhibitor with a different chemical structure and potency profile.
BI 2536: An early-stage PLK1 inhibitor with less selectivity compared to this compound.
This compound’s uniqueness lies in its high selectivity for PLK1 and its efficacy in various cancer models at nontoxic doses .
Properties
CAS No. |
1137212-79-3 |
---|---|
Molecular Formula |
C34H48N8O3 |
Molecular Weight |
616.8 g/mol |
IUPAC Name |
4-[(9-cyclopentyl-5-methyl-6-oxospiro[8H-pyrimido[4,5-b][1,4]diazepine-7,1'-cyclopropane]-2-yl)amino]-3-methoxy-N-[4-(4-methylpiperazin-1-yl)cyclohexyl]benzamide |
InChI |
InChI=1S/C34H48N8O3/c1-39-16-18-41(19-17-39)25-11-9-24(10-12-25)36-31(43)23-8-13-27(29(20-23)45-3)37-33-35-21-28-30(38-33)42(26-6-4-5-7-26)22-34(14-15-34)32(44)40(28)2/h8,13,20-21,24-26H,4-7,9-12,14-19,22H2,1-3H3,(H,36,43)(H,35,37,38) |
InChI Key |
UFNLNMWVOMFWGS-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2CCC(CC2)NC(=O)C3=CC(=C(C=C3)NC4=NC=C5C(=N4)N(CC6(CC6)C(=O)N5C)C7CCCC7)OC |
Canonical SMILES |
CN1CCN(CC1)C2CCC(CC2)NC(=O)C3=CC(=C(C=C3)NC4=NC=C5C(=N4)N(CC6(CC6)C(=O)N5C)C7CCCC7)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.